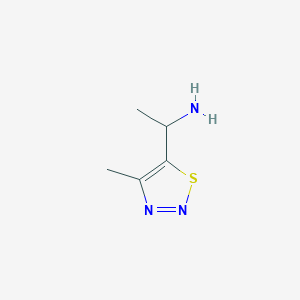
1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine” is a chemical compound that contains a thiadiazole ring, which is a five-membered heterocyclic moiety . The empirical formula of a similar compound, “(4-Methyl-1,2,3-thiadiazol-5-yl)methanol”, is C4H6N2OS and its molecular weight is 130.17 .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides with various starting materials . For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as starting materials . The reaction of these starting materials with methyl hydrazinecarbodithioate or hydrazinecarbothioamide yields 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .Molecular Structure Analysis
The molecular structure of “1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine” is characterized by the presence of a thiadiazole ring. The SMILES string of a similar compound, “(4-Methyl-1,2,3-thiadiazol-5-yl)methanol”, is Cc1nnsc1CO .Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives have been found to exhibit a wide range of biological properties due to their ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine” can be inferred from similar compounds. For instance, the empirical formula of “(4-Methyl-1,2,3-thiadiazol-5-yl)methanol” is C4H6N2OS and its molecular weight is 130.17 .Scientific Research Applications
Biological Activity and Pharmacological Potential
1,3,4-Thiadiazole and its derivatives, including compounds structurally related to 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine, are recognized for their broad pharmacological potential. These heterocyclic scaffolds have been extensively researched for their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The structural versatility of thiadiazoles allows for significant chemical modifications, enhancing their interaction with various enzymes and receptors. This interaction primarily involves hydrogen bonding, which is crucial for the pharmacological activity of these compounds (Lelyukh, 2019).
Synthetic Routes and Structural Modifications
The synthesis and biological significance of 1,3,4-thiadiazoline and related heterocyclic compounds have been a subject of research, highlighting various synthetic methods. These studies aim to explore different approaches for the synthesis of thiadiazolines, focusing on cyclization reactions of thiosemicarbazone under various conditions. The interest in these compounds is largely due to their pharmaceutical significance, including their biological activity against different microbial strains (Yusuf & Jain, 2014).
Chemical Transformations and Heterocyclic Compounds Synthesis
4-(Dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives, as building blocks, have been utilized in the synthesis of various heterocyclic compounds, including thiadiazoles. This underscores the importance of such scaffolds in generating a wide array of heterocyclic compounds that hold promise for further pharmaceutical applications (Gomaa & Ali, 2020).
properties
IUPAC Name |
1-(4-methylthiadiazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-3(6)5-4(2)7-8-9-5/h3H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXDDFKGZDTHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

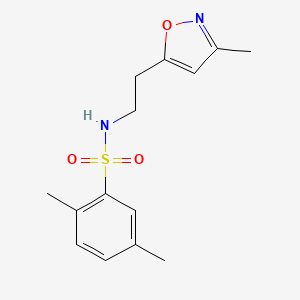
![1-Benzyl-1-azaspiro[4.4]nonan-3-amine](/img/structure/B2592712.png)
![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2592713.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2592714.png)
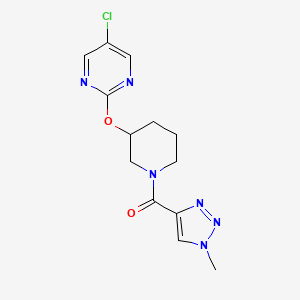
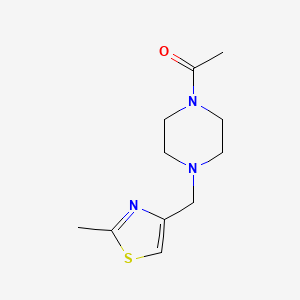
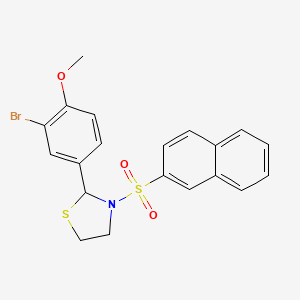
![2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2592722.png)
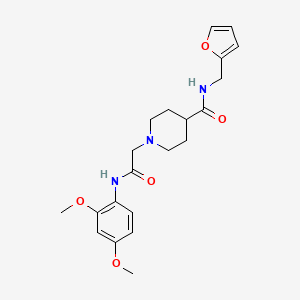
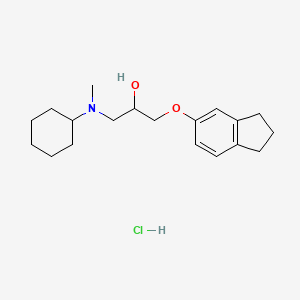
![Tert-butyl 4-[(azetidin-3-yl)(hydroxy)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B2592727.png)
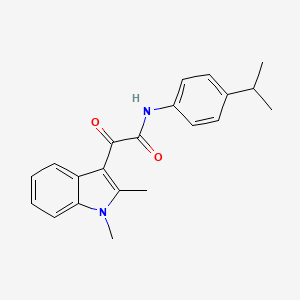
![1,3-Bis[4-(tert-butyl)phenyl]-2,2-Bis[(S)-4-phenyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B2592729.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2592730.png)